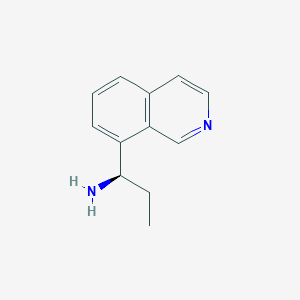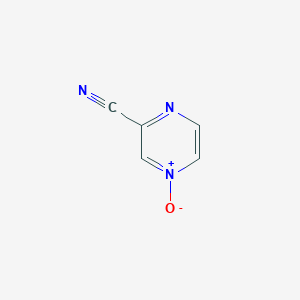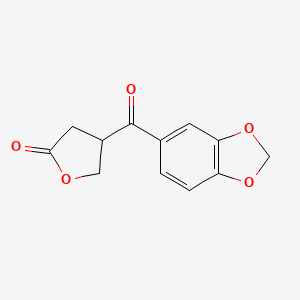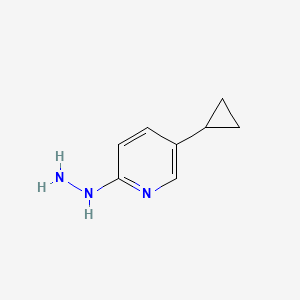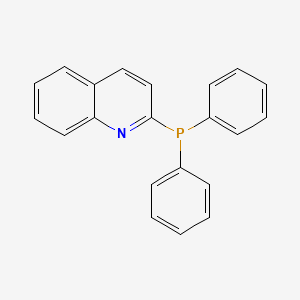
2-(Diphenylphosphino)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diphenylphosphino)quinoline is an organophosphorus compound that features a quinoline ring substituted with a diphenylphosphino group at the 2-position. This compound is known for its versatility in coordination chemistry and its applications in catalysis due to its ability to act as a bidentate ligand, coordinating through both the nitrogen and phosphorus atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diphenylphosphino)quinoline typically involves the reaction of 2-chloroquinoline with diphenylphosphine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring stringent control over reaction parameters to maintain consistency.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Diphenylphosphino)quinoline undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atom can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, particularly at the quinoline ring.
Coordination: It forms complexes with transition metals, acting as a ligand.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Substitution: Halogenated quinolines and diphenylphosphine are typical starting materials.
Coordination: Transition metal salts such as palladium chloride or ruthenium complexes are used under inert conditions.
Major Products:
Oxidation: Diphenylphosphine oxide derivatives.
Substitution: Various substituted quinoline derivatives.
Coordination: Metal complexes with diverse geometries and properties.
Applications De Recherche Scientifique
2-(Diphenylphosphino)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal complexes, which are studied for their catalytic properties in reactions such as hydrogenation, carbonylation, and cross-coupling.
Biology: Metal complexes of this compound are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing into the use of these complexes in drug development, particularly for targeted therapies.
Industry: The compound is utilized in the development of new materials and catalysts for industrial processes.
Mécanisme D'action
The mechanism by which 2-(Diphenylphosphino)quinoline exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, influencing their electronic and steric properties. This coordination can activate the metal center for catalytic cycles, facilitate electron transfer, and stabilize reactive intermediates. The molecular targets and pathways involved depend on the specific metal complex and the reaction or application .
Comparaison Avec Des Composés Similaires
- 2-(Diphenylphosphino)pyridine
- 2-(Diphenylphosphino)benzene
- 2-(Diphenylphosphino)phenanthroline
Comparison: 2-(Diphenylphosphino)quinoline is unique due to the presence of the quinoline ring, which provides additional coordination sites and electronic properties compared to other similar compounds. This uniqueness enhances its ability to stabilize metal centers and participate in a broader range of catalytic reactions.
Propriétés
Formule moléculaire |
C21H16NP |
|---|---|
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
diphenyl(quinolin-2-yl)phosphane |
InChI |
InChI=1S/C21H16NP/c1-3-10-18(11-4-1)23(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)22-21/h1-16H |
Clé InChI |
XZWFALQAPDAOON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=NC4=CC=CC=C4C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



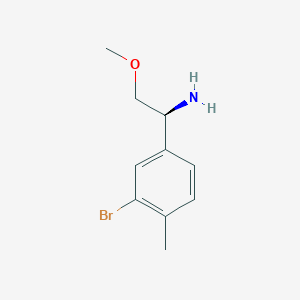
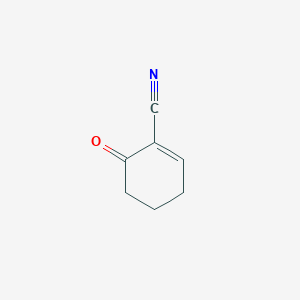
![tert-Butyl 2-(trifluoromethyl)-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B12975468.png)
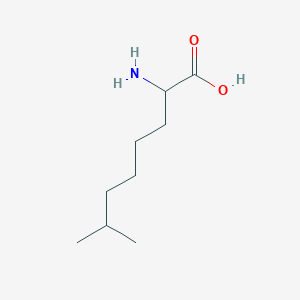
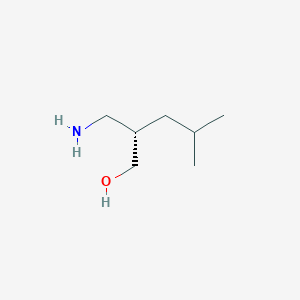
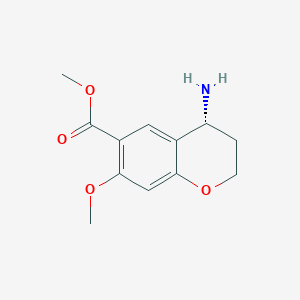
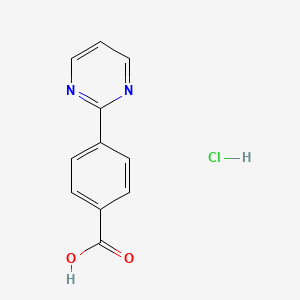
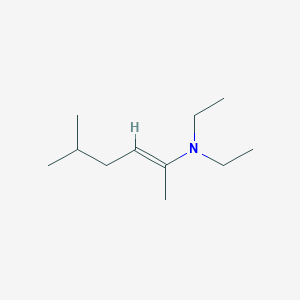
![4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid](/img/structure/B12975525.png)
